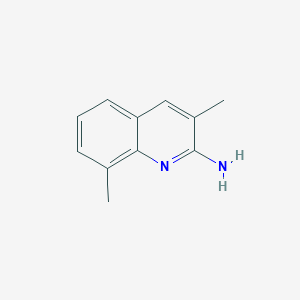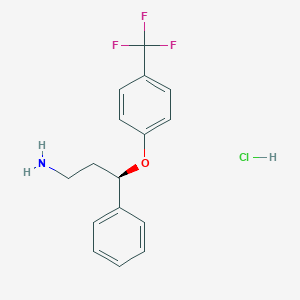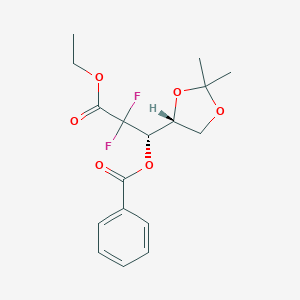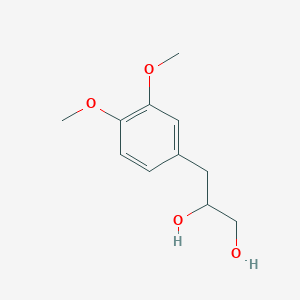
甲基丁香酚二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyleugenolglycol Analysis
Methyleugenol (ME) is a natural constituent found in many plant essential oils and is used as a flavoring agent in foodstuffs and fragrances in cosmetics. It is known for its multiple biological effects, including anticonvulsant and anesthetic activities . However, ME has been classified as a genotoxic carcinogen, with the liver being the primary target tissue in rodents . Despite its toxicity, ME is a ubiquitous component in spices and other culinary herbal products .
Synthesis Analysis
ME is metabolized in liver microsomes and primary hepatocytes, leading to various metabolites. The main metabolites identified are 1-hydroxymethyleugenol, 3-hydroxymethylisoeugenol, and 6-hydroxymethyleugenol. Other minor metabolites include 1-oxomethyleugenol, 3-oxomethylisoeugenol, eugenol, chavibetol, and dihydroxy-dihydromethyleugenol . The metabolic activation of ME by P450 enzymes and sulfotransferases initiates reactions with functional biomolecules, including DNA and RNA .
Molecular Structure Analysis
ME's molecular structure allows it to interact with various biological targets. For instance, ME has been identified as a novel agonist of ionotropic γ-aminobutyric acid (GABA) receptors, which probably accounts for its biological activities such as anticonvulsant and anesthetic effects . Additionally, ME's metabolites can form DNA adducts, which are a concern for carcinogenic risk .
Chemical Reactions Analysis
ME's genotoxicity is attributed to its ability to form DNA adducts in human liver samples, which may pose a significant carcinogenic risk . ME also induces RNA adduction, as evidenced by the detection of adenosine, guanosine, and cytidine adducts in hepatic tissues of ME-treated mice . Furthermore, ME's metabolites have been shown to exceed the cytotoxic and genotoxic properties of the parent compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of ME allow it to be detected and quantified in food samples using analytical methods such as gas chromatography/triple quadrupole mass spectrometry (GC/MS/MS). A stable isotope dilution assay-coupled GC/MS/MS method has been developed for this purpose, with satisfactory recoveries and precision . Additionally, ME's ability to activate GABA(A) receptors and its electrophysiological characterization further highlight its chemical properties .
科学研究应用
脑缺血中的细胞保护作用
甲基丁香酚在脑缺血模型中表现出显着的细胞保护作用,例如大脑中动脉闭塞模型。它通过减少氧化应激和炎症来减少脑缺血损伤。值得注意的是,甲基丁香酚增强了超氧化物歧化酶和过氧化氢酶等抗氧化酶的活性,并抑制了促炎细胞因子的产生,表明其在治疗缺血相关疾病中的潜力 (Y. Choi 等人,2010)。
调节 GABA(A) 受体
甲基丁香酚作为 GABA(A) 受体的新型激动剂,增强了海马神经元中 GABA 诱导的电流,而不会影响谷氨酸或甘氨酸诱导的电流。这种选择性调节表明甲基丁香酚在抗惊厥和麻醉活性中的作用,为开发针对 GABA(A) 受体的新疗法提供了见解 (Jing Ding 等人,2014)。
与人类拓扑异构酶的相互作用
对甲基丁香酚及其氧化代谢物的研究表明,它们可以诱导 DNA 损伤并与人类拓扑异构酶相互作用。这些相互作用有助于理解甲基丁香酚的遗传毒性,对其在致癌作用中的作用以及降低经典或食源性拓扑异构酶 I 毒物有效性的潜力有影响 (I. Groh 等人,2016)。
甲基丁香酚 DNA 加合物和 SULT1A1 关联
对人类肝脏样本中甲基丁香酚 DNA 加合物的研究确定了 SULT1A1 基因型对肝脏甲基丁香酚 DNA 加合物水平的重要性。这种关联强调了遗传因素对个体对甲基丁香酚影响的易感性,突出了进一步研究对致癌风险的遗传易感性的必要性 (R. Tremmel 等人,2017)。
作用机制
Target of Action
Methyleugenolglycol is a metabolite of alkenebenzene derivatives
Mode of Action
It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest a similar interaction pattern for Methyleugenolglycol.
Biochemical Pathways
Given that methyleugenolglycol is a metabolite of alkenebenzene derivatives , it’s plausible that it might affect similar biochemical pathways. Alkenebenzene derivatives are known to be involved in various metabolic processes, which could potentially be influenced by Methyleugenolglycol.
Result of Action
It’s known that the compound is a metabolite of alkenebenzene derivatives . Alkenebenzene derivatives are known to interact with various enzymes and proteins, which could suggest similar molecular and cellular effects for Methyleugenolglycol.
安全和危害
未来方向
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYZDCTLPYISK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949371 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyleugenolglycol | |
CAS RN |
26509-45-5 |
Source


|
| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

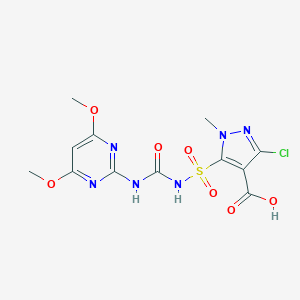
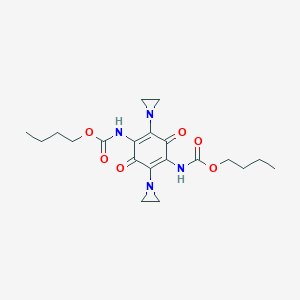
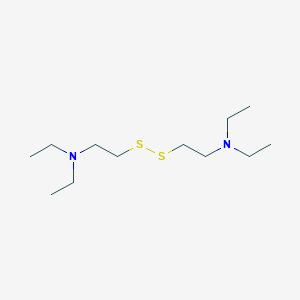
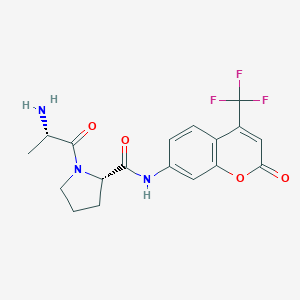
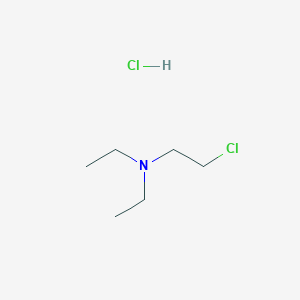
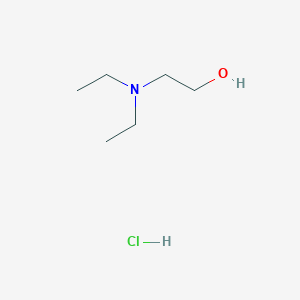
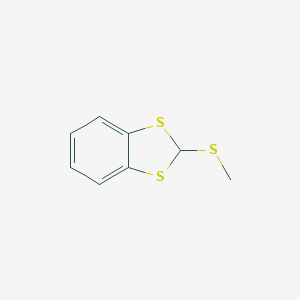
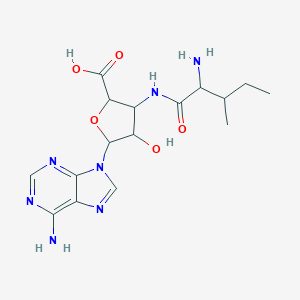
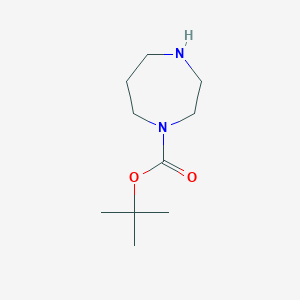
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)

